2-Amino-1-pyridin-2-ylethanol hydrochloride
Overview
Description
2-Amino-1-pyridin-2-ylethanol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is commonly used in biochemical research, particularly in the field of proteomics . It features a flexible structure that allows for potential intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, which can influence the molecule’s conformation and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-pyridin-2-ylethanol hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-pyridin-2-ylethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-pyridinecarboxaldehyde.
Reduction: Formation of 2-amino-1-pyridin-2-ylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-pyridin-2-ylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-pyridin-2-ylethanol hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction can modulate enzymatic activity and protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-pyridin-3-ylethanol hydrochloride
- 2-Amino-1-pyridin-4-ylethanol hydrochloride
- 2-Amino-1-pyridin-5-ylethanol hydrochloride
Uniqueness
2-Amino-1-pyridin-2-ylethanol hydrochloride is unique due to its specific structural features that allow for intramolecular hydrogen bonding. This property can significantly influence its reactivity and interaction with biological molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-amino-1-pyridin-2-ylethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBIYNLRMJMTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009330-44-2 | |
Record name | 2-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009330-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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